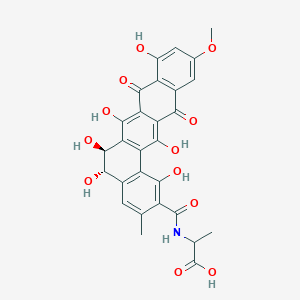
Pradimicinone II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pradimicinone II is a member of tetracenes, a member of p-quinones and a carboxylic acid.
科学的研究の応用
Antimicrobial Activity
Pradimicinone II has demonstrated potent antimicrobial properties, particularly against various fungal pathogens. Research indicates that compounds within the pradimicin family can inhibit the growth of fungi by disrupting their cellular integrity. This makes them potential candidates for developing new antifungal therapies, especially in an era where resistance to existing antifungal agents is increasing .
Cancer Treatment
Recent studies have explored the potential of this compound in cancer therapy. Its ability to induce apoptosis (programmed cell death) in cancer cells has been documented, suggesting that it could serve as a chemotherapeutic agent. For instance, research on glioblastoma cells indicates that pradimicin derivatives can enhance the efficacy of existing treatments by targeting specific pathways involved in tumor growth and survival .
Biochemical Research
This compound serves as a valuable tool in biochemical research, particularly in studies involving DNA interactions. Its ability to intercalate with DNA allows researchers to investigate mechanisms of drug-DNA interactions, which is crucial for understanding how certain compounds exert their biological effects. This property is leveraged in studies aimed at elucidating the mechanisms behind DNA repair and mutagenesis .
Case Study 1: Antifungal Activity
A study conducted on various fungal strains showed that this compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antifungal agents, indicating its potential as a novel treatment option .
Case Study 2: Cancer Cell Apoptosis
In vitro experiments on glioblastoma cells treated with this compound revealed a marked increase in apoptotic markers compared to control groups. Flow cytometry analysis indicated that the compound effectively induced apoptosis through mitochondrial pathways, highlighting its potential as an adjunct therapy in oncology .
Comparative Data Table
特性
分子式 |
C28H23NO12 |
|---|---|
分子量 |
565.5 g/mol |
IUPAC名 |
2-[[(5S,6S)-1,5,6,7,9,14-hexahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C28H23NO12/c1-7-4-10-15(22(33)13(7)27(38)29-8(2)28(39)40)16-17(26(37)21(10)32)25(36)19-18(24(16)35)20(31)11-5-9(41-3)6-12(30)14(11)23(19)34/h4-6,8,21,26,30,32-33,35-37H,1-3H3,(H,29,38)(H,39,40)/t8?,21-,26-/m0/s1 |
InChIキー |
SBIJXMUETDVEQB-CJERNAKNSA-N |
SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)O)C(=C1C(=O)NC(C)C(=O)O)O |
異性体SMILES |
CC1=CC2=C(C3=C([C@@H]([C@H]2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)O)C(=C1C(=O)NC(C)C(=O)O)O |
正規SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)O)C(=C1C(=O)NC(C)C(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















